Calculated Lipophilicity (clogP) Differentiation: Isobutyl vs. Linear Propyl and Isopropyl Analogs
The calculated partition coefficient (clogP) for the target isobutyl derivative is estimated at approximately 2.9–3.1 (ChemDraw/ChemAxon prediction for C₁₅H₂₃N₃O), compared to clogP ≈ 2.3–2.5 for the n-propyl analog (4-(1-propyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one, CAS 2059966-81-1, C₁₄H₂₁N₃O, MW 247.3 g/mol) and clogP ≈ 2.2–2.4 for the isopropyl analog (C₁₄H₂₁N₃O, MW 247.3 g/mol) . The additional methylene unit and branched topology of the isobutyl group increase calculated lipophilicity by approximately 0.5–0.8 logP units, placing the compound closer to the optimal CNS drug-like lipophilicity range (clogP 2–4) reported for brain-penetrant sigma receptor ligands [1]. This represents a predicted logD₇.₄ increment of roughly 0.4–0.7 units relative to the linear propyl congener, which may translate into measurably different membrane partitioning and non-specific protein binding under standardized PAMPA or equilibrium dialysis assay conditions.
| Evidence Dimension | Predicted lipophilicity (clogP / logD₇.₄) |
|---|---|
| Target Compound Data | clogP ≈ 2.9–3.1 (ChemAxon estimate); MW = 261.36 g/mol; C₁₅H₂₃N₃O |
| Comparator Or Baseline | n-Propyl analog (CAS 2059966-81-1): clogP ≈ 2.3–2.5; Isopropyl analog: clogP ≈ 2.2–2.4; Ethyl analog (CAS 2060020-50-8): clogP ≈ 1.7–2.0; all values ChemAxon-predicted |
| Quantified Difference | ΔclogP = +0.5 to +0.8 versus propyl/isopropyl; +1.0 to +1.4 versus ethyl |
| Conditions | In silico prediction (ChemDraw/ChemAxon platform); no experimental logD₇.₄ or chromatographic hydrophobicity index (CHI) data publicly available for this specific compound |
Why This Matters
Higher predicted lipophilicity positions the isobutyl analog closer to the CNS drug-like sweet spot, which matters for procurement decisions in neuroscience-focused screening programs where brain penetration potential influences compound selection.
- [1] Wager TT, Chandrasekaran RY, Hou X, Troutman MD, Verhoest PR, Villalobos A, Will Y. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chem Neurosci. 2010;1(6):420-434. (Establishes clogP 2–4 as optimal CNS drug-like range.) View Source
